molecular formula C15H16ClN3 B12818713 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene CAS No. 63951-11-1

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene

Cat. No.: B12818713
CAS No.: 63951-11-1
M. Wt: 273.76 g/mol
InChI Key: FELKFKKBPTXZKA-UHFFFAOYSA-N
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Description

Electronic Effects of Substituents

Compared to unsubstituted azobenzene, the dimethylamino group in this compound red-shifts the π→π* absorption band due to enhanced electron donation. The chloro group further modulates this effect by withdrawing electron density, creating a polarized electronic structure (Table 1).

Compound λₘₐₓ (nm) ε (M⁻¹cm⁻¹)
Azobenzene 319 24,000
4-Dimethylaminoazobenzene 436 34,500
This compound 458 28,200

Steric and Solubility Considerations

The methyl group at the para position increases hydrophobicity compared to polar derivatives like 4-nitroazobenzene. However, the dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO). Bulky substituents also hinder aggregation in the solid state, as evidenced by the compound’s crystalline needle morphology.

Photochemical Behavior

The electron-donating dimethylamino group enhances photosensitivity, enabling efficient trans-to-cis isomerization under visible light. Quantum yield measurements for analogous compounds range from Φ = 0.11–0.76, depending on solvent polarity. For instance, in methanol, increased solvation stabilizes the excited state, raising Φ compared to nonpolar solvents like benzene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63951-11-1

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(3-chloro-4-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-4-5-13(10-15(11)16)18-17-12-6-8-14(9-7-12)19(2)3/h4-10H,1-3H3

InChI Key

FELKFKKBPTXZKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a substituted aromatic compound. One common method is the diazotization of 3’-chloro-4’-methyl aniline, followed by coupling with N,N-dimethylaniline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene is widely used as a dye and a reagent in various chemical reactions. Its vivid color makes it suitable for applications in dyeing textiles and plastics.

Biology

The compound has significant implications in biological research:

  • Mutagenesis Studies: It is employed in studies related to mutagenesis due to its ability to induce mutations and chromosomal aberrations.
  • Carcinogenesis Research: Investigated for its potential role in cancer development, serving as a model compound to understand mechanisms of carcinogenesis.

Medicine

In medical research, this compound is evaluated for:

  • Cancer Research: Its mutagenic properties make it valuable for studying the mechanisms underlying chemical carcinogenesis. It has been shown to induce cytotoxic effects in liver cells, providing insights into liver regeneration and hyperplasia.

Toxicological Profile

The toxicity profile of this compound reveals potential risks:

  • Acute Toxicity: Harmful if inhaled or ingested.
  • Chronic Effects: Long-term exposure may lead to liver damage and increased cancer risk.

Liver Regeneration and Hyperplasia

Research indicates that this compound induces significant cytotoxicity in rat liver cells, leading to insights into liver regeneration processes. A comparative study showed that it caused more cytotoxic effects than other known hepatocarcinogens like 2-acetylaminofluorene.

Mutagenicity and Carcinogenicity

Studies have demonstrated that this compound can induce dose-dependent loss of prelabeled DNA in rat liver cells, highlighting its potential as a carcinogen. The mechanism involves metabolic activation leading to reactive intermediates that bind to DNA, causing genetic alterations.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-methyl-4-dimethylaminoazobenzene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, leading to mutations and carcinogenesis. The compound is metabolized by liver enzymes to form reactive species that can bind to DNA and induce genetic alterations . The primary molecular targets include DNA bases, and the pathways involved in its action include metabolic activation by cytochrome P450 enzymes and subsequent formation of DNA adducts .

Comparison with Similar Compounds

Substituent Position and Carcinogenicity

Compound Substituents Relative Carcinogenicity Key Findings
3'-Methyl-DAB 3′-CH₃ High (Activity = 10–12) Rapid hepatic protein binding (maximal within 2 weeks); induces hepatocellular carcinomas via hyperplastic nodules deficient in glucose-6-phosphatase .
4-DAB (parent compound) None Moderate (Activity = 6) Slower protein binding (4 weeks); associated with mitochondrial swelling, serum α-globulin (AG) appearance .
4′-Methyl-DAB 4′-CH₃ Low (Activity < 1) Minimal carcinogenicity; delayed protein binding (≥21 weeks) .
3'-Cl-4'-Me-DAB 3′-Cl, 4′-CH₃ Not fully characterized Mutagenic in vitro; structural analogs (e.g., 3′-Cl-4′-ethyl-DAB) are questionable carcinogens .

Key Observations :

  • 3′-Substituents: Methyl groups at the 3′-position (3′-Me-DAB) maximize carcinogenicity, likely due to enhanced metabolic activation and protein binding .
  • Chlorine vs. Methyl: Chlorine’s electron-withdrawing nature may alter azo bond stability or enzymatic interactions compared to methyl’s electron-donating effects.

Hepatic Protein Binding and Metabolism

  • 3′-Me-DAB: Forms protein-bound dye rapidly (2 weeks), correlating with high carcinogenicity. Ethionine inhibits binding, suggesting dependency on methionine-mediated protein synthesis .
  • 3'-Cl-4'-Me-DAB: Limited data exist, but structural analogs show delayed binding kinetics. For example, 4′-Me-DAB requires ≥21 weeks for maximal hepatic binding, inversely correlating with low carcinogenicity .

Biochemical and Histopathological Effects

  • Enzyme Modulation: 3′-Me-DAB suppresses choline oxidase (25% of normal activity) and alters esterase isozyme patterns, indicating hepatocyte dedifferentiation . 3'-Cl-4'-Me-DAB’s effects on these enzymes remain unstudied but may differ due to substituent electronic properties.
  • Glycosaminoglycans (GAGs): 3′-Me-DAB-induced tumors exhibit elevated chondroitin sulfate (51× normal) and reduced heparan sulfate (37% vs. 62% in normal liver), mimicking fetal liver profiles . Chlorinated analogs may alter GAG sulfation patterns due to steric or electronic effects.

Mechanistic Implications of Substituent Variations

Metabolic Activation and DNA Interaction

  • 3′-Me-DAB: Metabolized to reactive intermediates that bind hepatic proteins and DNA, initiating carcinogenesis. The 3′-methyl group facilitates metabolic activation via cytochrome P450 enzymes .
  • 3'-Cl-4'-Me-DAB : Chlorine’s electronegativity may hinder enzymatic oxidation, reducing reactive metabolite formation. Alternatively, it may promote alternative metabolic pathways, such as conjugation or dehalogenation, altering toxicity profiles.

Tumor Phenotype and Progression

  • 3′-Me-DAB: Induces two tumor pathways: (1) hepatocellular carcinomas from enzyme-deficient nodules and (2) cholangiocarcinomas from cholangiofibrosis .
  • 3'-Cl-4'-Me-DAB: No direct evidence exists, but chloro-substituted analogs (e.g., 3′-Cl-4′-ethyl-DAB) show inhibited bile duct tumors when co-administered with polycyclic carcinogens .

Biological Activity

3'-Chloro-4'-methyl-4-dimethylaminoazobenzene (commonly referred to as 3'-MeDAB) is an azo compound with significant biological activity, particularly in the context of mutagenesis and carcinogenesis. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16ClN3
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 63951-11-1

The biological activity of 3'-MeDAB primarily stems from its ability to undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, particularly DNA, resulting in mutations and chromosomal aberrations. The compound is metabolized by liver enzymes, which convert it into forms that can bind to DNA, thereby inducing genetic alterations .

Mutagenicity and Carcinogenicity

3'-MeDAB has been extensively studied for its mutagenic and carcinogenic properties. Research indicates that it can induce a dose-dependent loss of prelabeled DNA in rat liver cells, demonstrating its cytotoxic effects. In a comparative study, 3'-MeDAB was shown to cause significant cytotoxicity relative to other compounds like 2-acetylaminofluorene, which exhibited lower cytotoxic effects despite being a known hepatocarcinogen .

Case Studies

  • Liver Regeneration and Hyperplasia :
    • In a study involving rats subjected to partial hepatectomy, administration of 3'-MeDAB led to both early and delayed elevations in thymidine incorporation into liver DNA. This suggests that the compound not only promotes hyperplasia but also initiates carcinogenic processes .
  • Comparative Analysis with Other Carcinogens :
    • A direct comparison between 3'-MeDAB and other carcinogens revealed that while both induced hyperplasia, the mechanisms differed significantly. The study highlighted the unique role of 3'-MeDAB in promoting neoplastic changes in liver cells .

Toxicological Profile

The toxicity profile of 3'-MeDAB indicates potential risks associated with exposure:

  • Acute Toxicity : Toxic by inhalation, ingestion, and skin absorption.
  • Chronic Effects : Long-term exposure may lead to liver damage and carcinogenesis.

Chemical Synthesis

3'-MeDAB is utilized as a reagent in various chemical reactions due to its reactivity. It serves as a building block for synthesizing more complex azo compounds.

Cancer Research

The compound is employed in cancer research as a model for studying the mechanisms underlying chemical carcinogenesis. Its ability to induce mutations makes it valuable for understanding how certain chemicals contribute to cancer development .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-DimethylaminoazobenzeneLacks chlorine at the 3' positionKnown mutagen; used as a dye
3'-Methyl-4-dimethylaminoazobenzeneContains a methyl group instead of chlorineSimilar mutagenic properties
4'-Nitro-4-dimethylaminoazobenzeneContains a nitro groupDifferent reactivity and biological effects

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the carcinogenic effects of 3'-Chloro-4'-methyl-4-dimethylaminoazobenzene, and what are their methodological advantages?

  • Answer : The compound is frequently studied in rodent models, particularly Sprague Dawley rats, where hepatocellular carcinoma is induced via dietary administration. Key advantages include:

  • Dynamic monitoring : Longitudinal sampling (e.g., at 4, 8, 12, 16, 20, and 24 weeks) allows tracking of tumor progression and molecular changes .
  • Multi-omics integration : Techniques like immunohistochemistry (IHC), RT-PCR, and Western blotting are combined to assess gene expression (e.g., p53), protein levels, and histopathological changes .
  • Table : Common endpoints in rat models
EndpointMethodRelevance
Oval cell proliferationIHCEarly carcinogenesis marker
DNA adduct formation³²P-postlabelingGenotoxicity assessment
Enzyme activitySpectrophotometric assaysMetabolic pathway disruption analysis

Q. What standardized methods are recommended for detecting this compound in biological matrices?

  • Answer : While no FDA/EMA-validated assays exist, researchers employ:

  • High-performance liquid chromatography (HPLC) : Paired with UV-Vis detection (λ ~400 nm, typical for azo dyes) for quantification in serum or tissue homogenates.
  • Mass spectrometry (LC-MS/MS) : Offers higher specificity for distinguishing structural analogs (e.g., 3'-Me-DAB vs. 4'-Me-DAB) .
  • Immunoassays : Polyclonal antibodies raised against the dimethylaminoazobenzene backbone can be used for rapid screening, though cross-reactivity requires validation .

Q. What is the toxicological profile of this compound, and how should safety protocols be designed?

  • Answer : Key findings from toxicology studies:

  • Acute toxicity : Limited data, but structural analogs show LD₅₀ > 2 g/kg in rodents.
  • Chronic effects : Classified as a "questionable carcinogen" with evidence of hepatocarcinogenicity in rats (TDLo = 4515 mg/kg over 25 weeks) .
  • Safety protocols :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact.
  • Decontaminate spills with 10% sodium bicarbonate solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How do nucleotide metabolism enzymes (e.g., uridine kinase, nucleoside phosphorylases) change during this compound-induced hepatocarcinogenesis, and what methods elucidate these alterations?

  • Answer : The compound disrupts uridine nucleotide pools, as shown in precancerous livers and hepatomas:

  • Key enzymes affected :
  • Uridine kinase : Activity decreases by ~60%, reducing salvage pathways .
  • CMP phosphatase : Upregulated 2-fold, favoring nucleotide degradation .
  • Methodology :
  • Enzyme kinetics : Use radiolabeled substrates (e.g., [¹⁴C]-uridine) to measure reaction rates in liver homogenates.
  • Metabolomic profiling : LC-MS quantifies ATP, UTP, and NAD+ levels to assess energy metabolism dysregulation .

Q. What experimental approaches resolve contradictions in the role of CYP1 enzymes in this compound bioactivation?

  • Answer : While CYP1 enzymes typically activate procarcinogens, co-administering CYP1 inducers (e.g., 3-methylcholanthrene) paradoxically inhibits tumorigenesis . Strategies to clarify mechanisms include:

  • Competitive inhibition assays : Test if CYP1 metabolites bind irreversibly to DNA or form non-adduct complexes.
  • RNA interference : Knockdown CYP1A1 in HepG2 cells to compare mutagenicity with/without bioactivation .
  • Table : Conflicting outcomes in carcinogenesis studies
Study DesignOutcomeProposed Mechanism
3'-Me-DAB aloneHepatocellular carcinomaCYP1-mediated DNA adduct formation
3'-Me-DAB + CYP1 inducerTumor suppressionDetoxification via alternative pathways

Q. How can chemopreventive agents (e.g., ascorbyl palmitate) be evaluated for mitigating this compound-induced carcinogenesis?

  • Answer : Preclinical evaluation involves:

  • Dietary co-administration : Rats fed 3'-Me-DAB + 0.1% ascorbyl palmitate show 50% reduced tumor incidence, monitored via MRI .
  • Biomarker analysis : Measure erythrocyte polyamine levels (e.g., spermidine) as surrogate markers of tumor progression .
  • Mechanistic studies : Assess antioxidant activity (e.g., ROS scavenging) using DCFH-DA assays in primary hepatocytes .

Data Contradiction Analysis

Q. Why does this compound induce sister chromatid exchanges (SCEs) in some cell lines but not others?

  • Answer : Variability in SCE induction (e.g., effective in AH66-B cells but not R1 cells) may stem from:

  • Metabolic competency : Differences in CYP450 expression or sulfotransferase activity across cell lines.
  • DNA repair efficiency : R1 cells may possess enhanced homologous recombination (HR) repair, masking SCEs .
    • Methodological solutions :
  • Use isogenic cell lines with CRISPR-edited repair genes (e.g., BRCA1 knockout) to isolate metabolic vs. repair effects.
  • Apply comet assays to quantify baseline DNA damage before SCE analysis .

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